molecular formula C15H19NO4 B3421605 trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 220851-34-3

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Cat. No.: B3421605
CAS No.: 220851-34-3
M. Wt: 277.31 g/mol
InChI Key: ZVMICQYOGWAOSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid typically involves the protection of the amino group with a carbobenzoxy (Cbz) group, followed by the introduction of the carboxylic acid functionality. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product with a purity of over 96.0% as determined by HPLC .

Chemical Reactions Analysis

Types of Reactions: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the carbobenzoxy protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. It serves as a protected amino acid derivative in peptide synthesis.

Biology: In biological research, this compound can be used to study the effects of amino acid modifications on protein function and structure. It may also be used in the development of enzyme inhibitors.

Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbobenzoxy group serves as a protecting group, which can be removed under specific conditions to reveal the active amine functionality. This allows the compound to participate in various biochemical pathways and exert its effects.

Comparison with Similar Compounds

  • trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid
  • trans-4-(Cbz-amino)cyclohexanecarboxylic Acid

Uniqueness: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is unique due to its specific structural features, such as the trans configuration and the presence of both carbobenzoxy and carboxylic acid groups. These features make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

220851-34-3

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)

InChI Key

ZVMICQYOGWAOSU-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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